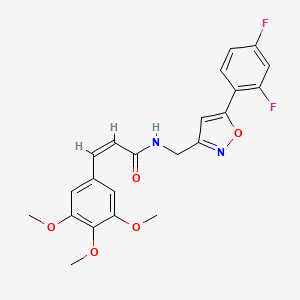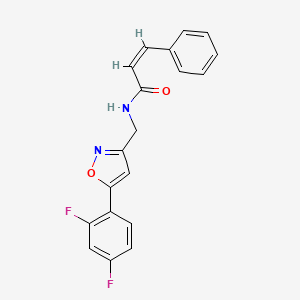
(Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide
Vue d'ensemble
Description
(Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in several fields. It is a synthetic compound that belongs to the class of acrylamides and has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs).
Biochemical and Physiological Effects:
Studies have demonstrated that this compound exhibits several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the accumulation of beta-amyloid plaques in the brain, a hallmark of Alzheimer's disease. Additionally, this compound has been shown to have anti-viral activity against several viruses, including influenza virus and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide for lab experiments is its versatility. It can be used in a variety of assays and experiments, including cell-based assays, animal models, and biochemical assays. Additionally, it has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate its mechanism of action and to identify potential targets for drug development. Other future directions include exploring its potential as a photochromic material and in the field of organic electronics.
Applications De Recherche Scientifique
(Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide has been extensively studied for its potential applications in several fields. In medicinal chemistry, it has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been explored for its use as a photochromic material, as well as in the field of organic electronics.
Propriétés
IUPAC Name |
(Z)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c20-14-7-8-16(17(21)10-14)18-11-15(23-25-18)12-22-19(24)9-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,22,24)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLZPYNLGNDMHF-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



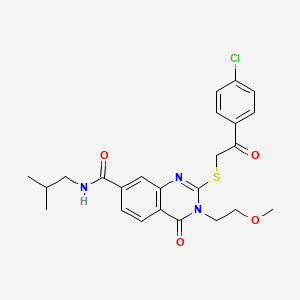
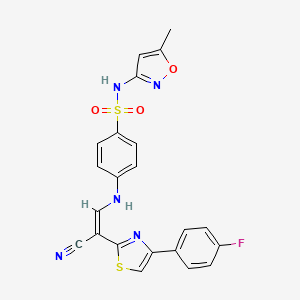


![(E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B3398915.png)
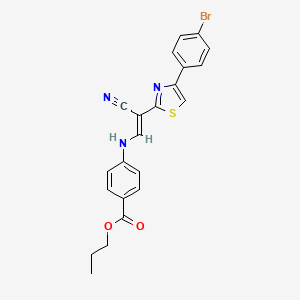
![6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3398932.png)
![6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3398933.png)
![3-benzyl-2,4-dioxo-N-(2-(trifluoromethyl)phenyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398948.png)
![3-(4-fluorobenzyl)-N-(2-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398956.png)
![3-(4-chlorobenzyl)-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398957.png)
![N-(2-fluorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398958.png)
![N-(3-fluoro-4-methylphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3398966.png)
